Methyl 2-(aminomethyl)-2-methylbutanoate
Description
Methyl 2-(aminomethyl)-2-methylbutanoate (CAS: 788800-33-9) is a branched-chain ester with an aminomethyl substituent. Its molecular formula is C₈H₁₇NO₂, and it has a molecular weight of 159.23 g/mol .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-2-methylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,5-8)6(9)10-3/h4-5,8H2,1-3H3 |
InChI Key |
IXHDEKLTEJYCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 2-(aminomethyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)-2-methylbutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Methyl 2-methylbutanoate
- Molecular Formula : C₆H₁₂O₂
- Functional Groups : Ester.
- Applications: Key aroma-active compound in apple juices, contributing fruity notes.
- Research Findings: Exhibits high odor activity values (OAVs: 28–41) and aroma intensities (AIs) in apple juice, making it critical for flavor profiles . Esters like methyl 2-methylbutanoate dominate the volatile profile of apples, alongside ethyl 2-methylbutanoate and butyl propanoate .
- Distinction: Lacks the aminomethyl group, limiting its utility outside flavor chemistry.
neryl (S)-2-methylbutanoate
- Molecular Formula : C₁₁H₁₈O₂
- Functional Groups: Ester (terpenoid-alcohol derived).
- Applications : Aggregation pheromone component for thrips species (Frankliniella occidentalis and F. intonsa).
- Research Findings :
- Distinction: The terpenoid backbone and enantiomeric specificity differentiate it from the simpler alkyl structure of the target compound.
Methyl 2-aminobutanoate Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₂
- Functional Groups: Amino ester, hydrochloride salt.
- Applications : Chiral building block in organic synthesis.
- Research Findings :
- Distinction : The hydrochloride salt form enhances stability but reduces volatility compared to the free-base target compound.
2-Amino-2-methylbutanoic Acid
Ethyl 2-acetyl-3-methylbutanoate
- Molecular Formula : C₉H₁₆O₃
- Functional Groups : Ester, ketone.
- Applications : Intermediate in synthesizing ketone-containing pharmaceuticals.
- Research Findings :
- Distinction: The acetyl group introduces a reactive ketone, enabling diverse derivatization compared to the amino-ester target.
Methyl 2-amino-2-phenylbutanoate
- Molecular Formula: C₁₁H₁₅NO₂
- Functional Groups: Ester, amino, phenyl.
- Applications : Pharmaceutical intermediate.
- Research Findings :
- Distinction : Aromaticity introduces π-π interactions absent in the aliphatic target compound.
Comparative Data Table
Key Research Findings and Insights
- Structural-Activity Relationships: Ester vs. Amino Groups: Esters (e.g., methyl 2-methylbutanoate) dominate flavor chemistry due to volatility, while amino derivatives (e.g., methyl 2-aminobutanoate HCl) are tailored for synthetic stability . Branching and Chirality: Branched chains (e.g., 2-methylbutanoates) enhance steric effects, influencing biological activity (e.g., pheromone specificity in thrips) .
- Applications: The target compound’s aminomethyl group may facilitate conjugation in drug design, similar to phenyl-containing analogs . Contradictions in utility arise from functional group diversity: esters for flavors vs. amino acids for biochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
